N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide
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Overview
Description
N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide is a complex organic compound that features a pyrrolidine ring, a hex-2-enoyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of dicarboxylic acids with substituted amines . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can bind to proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide
- N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a hex-2-enoyl and benzamide group sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
N-[(Z)-5-oxo-3-pyrrolidin-1-ylhex-2-enoyl]benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-13(20)11-15(19-9-5-6-10-19)12-16(21)18-17(22)14-7-3-2-4-8-14/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,18,21,22)/b15-12- |
InChI Key |
UANGFQOVGPKXRL-QINSGFPZSA-N |
Isomeric SMILES |
CC(=O)C/C(=C/C(=O)NC(=O)C1=CC=CC=C1)/N2CCCC2 |
Canonical SMILES |
CC(=O)CC(=CC(=O)NC(=O)C1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
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